molecular formula C15H24N2O4 B3788276 Ethyl 4-(2-methoxyethyl)-1-(1,2-oxazol-3-ylmethyl)piperidine-4-carboxylate

Ethyl 4-(2-methoxyethyl)-1-(1,2-oxazol-3-ylmethyl)piperidine-4-carboxylate

Cat. No.: B3788276
M. Wt: 296.36 g/mol
InChI Key: BSWPSDSVSJBNMI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxyethyl)-1-(1,2-oxazol-3-ylmethyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a piperidine ring, an oxazole moiety, and an ethyl ester group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methoxyethyl)-1-(1,2-oxazol-3-ylmethyl)piperidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Introduction of the Oxazole Moiety: The oxazole ring can be introduced via cyclization reactions involving appropriate precursors.

    Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methoxyethyl)-1-(1,2-oxazol-3-ylmethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methoxyethyl)-1-(1,2-oxazol-3-ylmethyl)piperidine-4-carboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-methoxyethyl)-1-(1,2-oxazol-3-ylmethyl)piperidine-4-carboxylate: Unique due to its specific substitution pattern and functional groups.

    Other Piperidine Carboxylates: Compounds with similar core structures but different substituents, such as methyl or propyl esters.

    Oxazole-Containing Compounds: Molecules with oxazole rings but different side chains or functional groups.

Uniqueness

This compound is unique due to its combination of a piperidine ring, an oxazole moiety, and an ethyl ester group. This specific structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-(2-methoxyethyl)-1-(1,2-oxazol-3-ylmethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c1-3-20-14(18)15(7-11-19-2)5-8-17(9-6-15)12-13-4-10-21-16-13/h4,10H,3,5-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWPSDSVSJBNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=NOC=C2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(2-methoxyethyl)-1-(1,2-oxazol-3-ylmethyl)piperidine-4-carboxylate
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Ethyl 4-(2-methoxyethyl)-1-(1,2-oxazol-3-ylmethyl)piperidine-4-carboxylate
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Ethyl 4-(2-methoxyethyl)-1-(1,2-oxazol-3-ylmethyl)piperidine-4-carboxylate
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Ethyl 4-(2-methoxyethyl)-1-(1,2-oxazol-3-ylmethyl)piperidine-4-carboxylate
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Ethyl 4-(2-methoxyethyl)-1-(1,2-oxazol-3-ylmethyl)piperidine-4-carboxylate
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Ethyl 4-(2-methoxyethyl)-1-(1,2-oxazol-3-ylmethyl)piperidine-4-carboxylate

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